Ingenane hexadecanoate
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Overview
Description
Ingenane hexadecanoate, also known as ingenol 3-hexadecanoate, is a diterpenoid ester derived from ingenol. Ingenol is a polyfunctional diterpene alcohol found in the Euphorbiaceae family of plants. This compound is part of the ingenane class of diterpenoids, which are structurally related to the tigliane skeleton of phorbol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ingenane hexadecanoate typically involves the esterification of ingenol with hexadecanoic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods: the general approach involves the extraction of ingenol from Euphorbia plants, followed by chemical modification to produce the desired ester .
Chemical Reactions Analysis
Types of Reactions: Ingenane hexadecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Ingenane hexadecanoate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and chemical behavior of diterpenoid esters.
Biology: this compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating skin conditions and cancer.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in organic synthesis
Mechanism of Action
Ingenane hexadecanoate is compared with other similar compounds, such as:
Phorbol Esters: Structurally related to this compound, phorbol esters also modulate PKC activity but have different biological effects.
Tigliane Diterpenoids: These compounds share a similar skeleton but differ in their functional groups and biological activities.
Daphnane Diterpenoids: Another class of diterpenoids with distinct structural features and pharmacological properties
Comparison with Similar Compounds
- Phorbol 12-myristate 13-acetate
- Ingenol mebutate
- 16-Hydroxyingenol
- Euphorbia factor I 1
- Euphorbia factor I 5
Ingenane hexadecanoate stands out due to its unique combination of structural features and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
37394-33-5 |
---|---|
Molecular Formula |
C36H58O6 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
[(4R,5S,6S,9R,10R,12R,14S)-4,5-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexadecanoate |
InChI |
InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(38)42-33-26(23-37)21-27-30-28(34(30,4)5)20-25(3)35(32(27)40)22-24(2)31(39)36(33,35)41/h21-22,25,27-28,30-31,33,37,39,41H,6-20,23H2,1-5H3/t25-,27+,28+,30-,31+,33-,35?,36-/m0/s1 |
InChI Key |
FERBCNQIQRZHHD-OVTXEERBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1C(=C[C@@H]2[C@H]3[C@H](C3(C)C)C[C@@H](C4(C2=O)[C@@]1([C@@H](C(=C4)C)O)O)C)CO |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(=CC2C3C(C3(C)C)CC(C4(C2=O)C1(C(C(=C4)C)O)O)C)CO |
Origin of Product |
United States |
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